![molecular formula C15H13ClN2O2 B5515022 1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)
1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolone derivatives, like 1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, often involves multistep synthetic routes that might include cyclization reactions, condensation with various aldehydes, and subsequent modification steps to introduce specific substituents. A closely related process involves the synthesis of 3-methyl-1-phenyl-4-{4-[(5-methyl-2-phenyloxazol-4-yl)methoxy]benzylene(benzyl)}-2-pyrazol-5-one, which was designed to find hypoglycemic active agents, indicating that similar compounds can be synthesized with targeted biological activities (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives plays a critical role in their chemical behavior and biological activity. Studies on related compounds highlight the importance of substituent groups on the pyrazolone core in determining the compound's properties and interactions. For example, the design and synthesis of specific pyrazolone derivatives have been informed by structure-activity relationship (SAR) studies, guiding the introduction of substituents to achieve desired pharmacological effects (Gilligan et al., 2000).
Scientific Research Applications
Antibacterial Activities
A study conducted by Asiri and Khan (2010) on novel Schiff bases derived from aminophenazone, which includes pyrazolone structures, demonstrated moderate to good antibacterial activities against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The study emphasizes the potential of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).
Structural Characterization and Synthesis
Research by Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural compounds related to pyrazolones, highlighting the importance of these derivatives in understanding molecular conformations and interactions at the atomic level (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Conformation and Hydrogen Bonding
A study on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives by Asma et al. (2018) provided insights into the complex hydrogen-bonded framework structures of these compounds, suggesting their potential application in designing molecules with specific interaction capabilities (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Supramolecular Structure and Synthesis
Padilla-Martínez et al. (2011) reported on the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, showcasing the potential of these compounds in the field of crystallography and materials science (Padilla-Martínez, Flores-Larios, García-Báez, González, Cruz, & Martínez-Martínez, 2011).
Antimicrobial and Antifungal Activities
Reddy et al. (2010) synthesized linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which displayed significant antimicrobial and antifungal activities. This underscores the versatility of pyrazole derivatives in developing new treatments for infections (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Mechanism of Action
Pralsetinib (BLU-667) is a potent and selective RET (c-RET) inhibitor. It has an IC50 value of 0.4 nM for WT RET (c-RET). It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of 0.4 nM . In vitro studies show that BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-8-4-5-11(7-12(8)16)18-15-14(10(3)17-18)9(2)6-13(19)20-15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVIGFHVAVPGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one |
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